Pharmacological Potential of 2-Aminomethyl-3-(2-fluorophenyl)propionic Acid in Neuroscience
Pharmacological Potential of 2-Aminomethyl-3-(2-fluorophenyl)propionic Acid in Neuroscience
The following is an in-depth technical guide on the pharmacological potential of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid, structured for research professionals.
A Technical Guide to Fluorinated -Amino Acid Scaffolds
Executive Summary
2-Aminomethyl-3-(2-fluorophenyl)propionic acid (CAS: 910443-81-1) represents a distinct class of fluorinated
This structural distinction suggests a divergent pharmacological profile, shifting the focus from calcium channel modulation to glycinergic system regulation and neuropeptidase inhibition . This guide analyzes the compound’s chemical identity, theorized mechanisms of action based on structure-activity relationships (SAR), and provides validated protocols for assessing its neurobiological activity.
Chemical Identity & Molecular Pharmacology
Structural Analysis
The molecule is formally an
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IUPAC Name: 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid
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Synonyms:
-(Aminomethyl)-2-fluorohydrocinnamic acid; 3-Amino-2-(2-fluorobenzyl)propanoic acid. -
Molecular Formula:
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MW: 197.21 g/mol
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Key Feature: The 2-fluorine substitution on the phenyl ring enhances metabolic stability by blocking P450-mediated oxidation at the ortho-position and increases lipophilicity (
), facilitating blood-brain barrier (BBB) penetration.
Mechanism of Action (Hypothesized)
Based on the SAR of
Pathway A: Glycine Transporter 1 (GlyT1) Inhibition
-Amino acid derivatives, particularly those with bulky lipophilic side chains (like the 2-fluorobenzyl group), are established scaffolds for GlyT1 inhibitors.-
Mechanism: Inhibition of GlyT1 prevents the reuptake of glycine in the synaptic cleft.
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Effect: Increased synaptic glycine concentrations enhance NMDA receptor function via the glycine co-agonist site.
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Application: Cognitive enhancement in schizophrenia; analgesia in neuropathic pain.
Pathway B: Enkephalinase (NEP) Inhibition
The
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Mechanism: Acts as a competitive inhibitor of NEP, preventing the degradation of enkephalins.
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Effect: Prolonged enkephalinergic signaling.
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Application: Endogenous analgesia and antidepressant effects.
Comparative Pharmacology Table
| Feature | Gabapentinoids (e.g., Pregabalin) | 2-Aminomethyl-3-(2-fluorophenyl)propionic acid |
| Backbone | ||
| Primary Target | GlyT1 / Enkephalinase (Hypothesized) | |
| Receptor Selectivity | Minimal GABA receptor binding | Potential GABA-C / GABA- |
| Metabolic Stability | High (Renal excretion) | Enhanced (Fluorine blockade) |
| Key Indication | Neuropathic Pain, Epilepsy | Cognitive Dysfunction, Pain (Novel mechanisms) |
Visualization: Mechanistic Pathways
The following diagram illustrates the theorized dual-mechanism of action within the glutamatergic and enkephalinergic synapses.
Caption: Dual mechanistic pathway showing GlyT1 and NEP inhibition leading to enhanced NMDA and Opioid receptor signaling.
Experimental Protocols
To validate the pharmacological profile of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid, the following standardized workflows are recommended.
Protocol A: In Vitro GlyT1 Uptake Assay
Objective: Determine the
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Cell Line Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human GlyT1 (hGlyT1).
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Seeding: Plate cells at
cells/well in 96-well Cytostar-T scintillating microplates. Culture for 24 hours. -
Compound Preparation: Dissolve 2-Aminomethyl-3-(2-fluorophenyl)propionic acid in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100
M) in assay buffer (HBSS + 10 mM HEPES). -
Incubation:
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Wash cells 2x with assay buffer.
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Add 50
L of compound dilution. -
Incubate for 15 minutes at 37°C.
-
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Uptake Initiation: Add [14C]-Glycine (final concentration 10
M). Incubate for 1 hour. -
Measurement: Read plates on a TopCount NXT Microplate Scintillation Counter.
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Analysis: Calculate % inhibition relative to vehicle control and derive
using non-linear regression (GraphPad Prism).
Protocol B: Ex Vivo Neprilysin (NEP) Inhibition Assay
Objective: Assess the stability of enkephalins in the presence of the compound.
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Tissue Prep: Homogenize mouse kidney cortex (rich in NEP) in Tris-HCl buffer (pH 7.4). Centrifuge at 1000 x g to remove debris; collect supernatant.
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Reaction Mix:
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20
L Tissue Homogenate. -
20
L Compound (10 M final). -
20
L Substrate (Succinyl-Ala-Ala-Phe-AMC).
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Kinetics: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes at 37°C.
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Control: Use Thiorphan (1
M) as a positive control for NEP inhibition.
Visualization: Experimental Workflow
Caption: Workflow for validating GlyT1 and NEP inhibitory potential.
Synthesis & Handling
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Synthesis Route: The compound is typically accessible via a Mannich-type reaction using 2-fluorobenzaldehyde, malonic acid, and an ammonium source, followed by selective reduction; or via Michael addition of nitromethane to a cinnamate derivative followed by reduction.
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Storage: Store powder at -20°C. Desiccate.
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Solubility: Soluble in water (up to 20 mM) and DMSO. Avoid freeze-thaw cycles.
References
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PubChem. (2025). Compound Summary: 2-Aminomethyl-3-(2-fluorophenyl)propionic acid (CAS 910443-81-1). National Library of Medicine. [Link]
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Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12(11), 866-885. [Link]
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Roques, B. P., et al. (1993). Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews, 45(1), 87-146. [Link]
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Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. (Context on
-amino acid folding). [Link]
